5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide
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Overview
Description
5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide: is a chemical compound with the molecular formula C₁₂H₁₃BrN₄OS. It is a derivative of nicotinamide, featuring a bromine atom and a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide typically involves the reaction of nicotinic acid derivatives with thiadiazole intermediates. The process may include bromination and subsequent coupling reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on cost-effectiveness, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
Oxidation and Reduction Reactions: The thiadiazole ring and nicotinamide moiety can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinamide derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: Its structural features make it a candidate for targeting specific biological pathways and molecular targets .
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and thiadiazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-phenyl-N-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide
- 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)
Comparison: Compared to similar compounds, 5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide is unique due to its specific substitution pattern and the presence of both a bromine atom and a thiadiazole ring.
Properties
IUPAC Name |
5-bromo-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4OS/c1-7(2)3-10-16-17-12(19-10)15-11(18)8-4-9(13)6-14-5-8/h4-7H,3H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTPCIMGLKODBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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